N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide
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Overview
Description
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide is an organic compound with the molecular formula C9H11NO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropyl group, a fluorine atom, and a hydroxy group attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 3-fluoro-4-hydroxybenzenesulfonamide, is prepared by sulfonation of 3-fluoro-4-hydroxybenzene.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction, which involves the use of cyclopropyl bromide and a suitable base such as potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the sulfonation and cyclopropylation reactions.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxobenzenesulfonamide or 3-fluoro-4-carboxybenzenesulfonamide.
Reduction: Formation of N-cyclopropyl-3-fluoro-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathway Modulation: The compound can modulate biochemical pathways by affecting the activity of key enzymes and proteins involved in those pathways.
Comparison with Similar Compounds
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide can be compared with other similar compounds such as:
N-Cyclopropyl-4-hydroxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-Cyclopropyl-3-hydroxybenzenesulfonamide: Lacks the fluorine atom and has a different position for the hydroxy group, leading to different chemical properties.
N-Cyclopropyl-3,4-difluorobenzenesulfonamide: Contains an additional fluorine atom, which may enhance its stability and reactivity.
Properties
Molecular Formula |
C9H10FNO3S |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2H2 |
InChI Key |
HSWIFPGYVADTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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